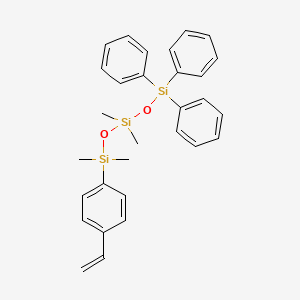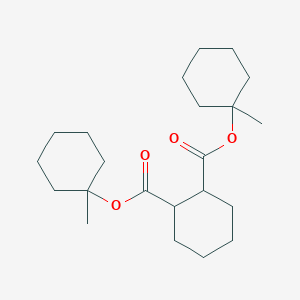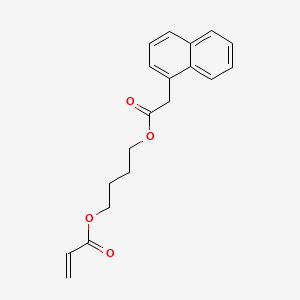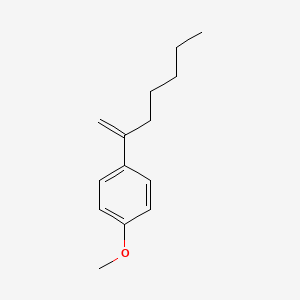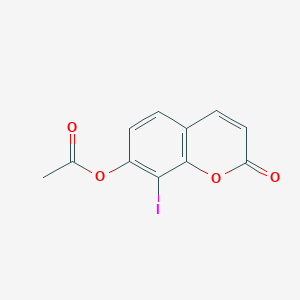
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and an iodine atom at the 8th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- typically involves the iodination of a benzopyran derivative followed by acetylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. The acetyloxy group can then be introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thioether derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can influence its electronic properties. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and biological studies.
2H-1-Benzopyran-2-one, 7-methyl-: Another benzopyran derivative with distinct chemical properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-(acetyloxy)-8-iodo- is unique due to the presence of both an acetyloxy group and an iodine atom, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential therapeutic applications compared to other benzopyran derivatives.
Properties
CAS No. |
112699-36-2 |
|---|---|
Molecular Formula |
C11H7IO4 |
Molecular Weight |
330.07 g/mol |
IUPAC Name |
(8-iodo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7IO4/c1-6(13)15-8-4-2-7-3-5-9(14)16-11(7)10(8)12/h2-5H,1H3 |
InChI Key |
APGNBEVLWLFFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C=CC(=O)O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


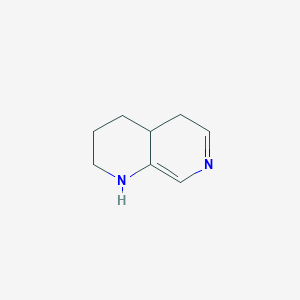
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
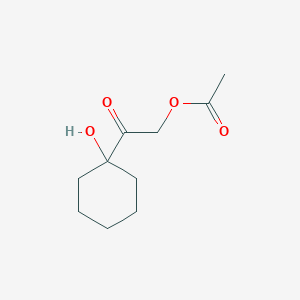
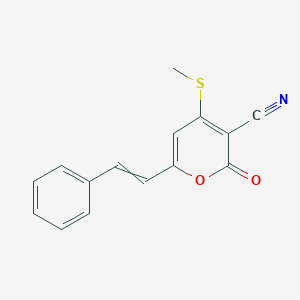
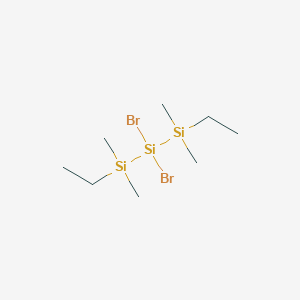
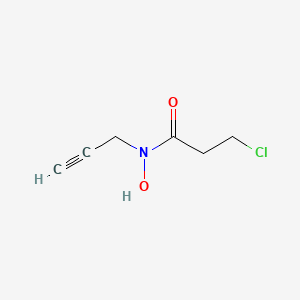
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
